Boc-lys(ipr)-OH
CAS No.: 66880-55-5
VCID: VC21536790
Molecular Formula: C14H28N2O4
Molecular Weight: 288.38 g/mol
* For research use only. Not for human or veterinary use.

Description |
Boc-Lys(iPr)-OH, also known as N-alpha-tert-butoxycarbonyl-N-epsilon-isopropyl-L-lysine, is a derivative of the amino acid lysine. It is commonly used in peptide synthesis due to its protected form, which allows for selective modification of the lysine residue. This compound is particularly useful in solid-phase peptide synthesis (SPPS) where the tert-butoxycarbonyl (Boc) group protects the alpha-amino group, and the isopropyl group modifies the epsilon-amino group of lysine. Applications in Peptide SynthesisBoc-Lys(iPr)-OH is utilized in peptide synthesis to introduce an isopropyl group at the epsilon position of lysine. This modification can be crucial for altering the physical and biological properties of peptides, such as enhancing stability or modifying interactions with other molecules. The Boc group is easily removable under acidic conditions, allowing for further modifications or coupling reactions during peptide synthesis. Research FindingsResearch involving Boc-Lys(iPr)-OH often focuses on its role in synthesizing peptides with specific biological activities. For instance, modifications to lysine residues can affect peptide-protein interactions, which are important in drug development and biochemical studies. |
---|---|
CAS No. | 66880-55-5 |
Product Name | Boc-lys(ipr)-OH |
Molecular Formula | C14H28N2O4 |
Molecular Weight | 288.38 g/mol |
IUPAC Name | (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(propan-2-ylamino)hexanoic acid |
Standard InChI | InChI=1S/C14H28N2O4/c1-10(2)15-9-7-6-8-11(12(17)18)16-13(19)20-14(3,4)5/h10-11,15H,6-9H2,1-5H3,(H,16,19)(H,17,18)/t11-/m0/s1 |
Standard InChIKey | JJPXNZZCOCUYDQ-NSHDSACASA-N |
Isomeric SMILES | CC(C)NCCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C |
SMILES | CC(C)NCCCCC(C(=O)O)NC(=O)OC(C)(C)C |
Canonical SMILES | CC(C)NCCCCC(C(=O)O)NC(=O)OC(C)(C)C |
Synonyms | BOC-LYS(IPR)-OH;66880-55-5;JJPXNZZCOCUYDQ-NSHDSACASA-N;ZINC2562515;6409AH;KM1039;Nalpha-tert-Butyloxycarbonyl-Nepsilon-isopropyllysine |
PubChem Compound | 14840637 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume